molecular formula C16H18N2O3S B2901977 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(tert-butyl)thiazol-2-yl)acetamide CAS No. 922556-01-2

2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(tert-butyl)thiazol-2-yl)acetamide

Katalognummer B2901977
CAS-Nummer: 922556-01-2
Molekulargewicht: 318.39
InChI-Schlüssel: LQDMTLCJJSHIHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(tert-butyl)thiazol-2-yl)acetamide, also known as BTA-EG6, is a chemical compound that has gained attention in scientific research due to its potential applications in cancer therapy. BTA-EG6 is a small molecule inhibitor that targets the protein-protein interaction between Bcl-2 and Bak, which are important proteins involved in apoptosis, or programmed cell death.

Wirkmechanismus

The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(tert-butyl)thiazol-2-yl)acetamide involves its ability to disrupt the protein-protein interaction between Bcl-2 and Bak. Bcl-2 is an anti-apoptotic protein that binds to Bak and inhibits its pro-apoptotic function. By binding to a specific site on Bcl-2, this compound can prevent the interaction between Bcl-2 and Bak, thus allowing Bak to promote apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells in vitro and in vivo. It has also been shown to inhibit tumor growth in animal models of cancer. In addition, this compound has been shown to be selective for cancer cells, with minimal toxicity to normal cells. This selectivity is thought to be due to the overexpression of Bcl-2 in cancer cells compared to normal cells.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(tert-butyl)thiazol-2-yl)acetamide in lab experiments is its selectivity for cancer cells. This allows for the study of cancer cell biology and the development of cancer therapies without harming normal cells. However, one limitation of using this compound is its relatively low potency compared to other Bcl-2 inhibitors. This may make it more difficult to achieve therapeutic effects in vivo.

Zukünftige Richtungen

For research on 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(tert-butyl)thiazol-2-yl)acetamide include improving its potency and selectivity, studying its effects on different types of cancer, and exploring its potential use in combination with other cancer therapies. In addition, further research is needed to understand the mechanism of action of this compound and its effects on normal cells.

Synthesemethoden

The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(tert-butyl)thiazol-2-yl)acetamide is a multi-step process that involves several chemical reactions. The starting material is 2-(benzo[d][1,3]dioxol-5-yl)acetic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-(tert-butyl)thiazol-2-amine to form the amide intermediate. Finally, the amide intermediate is reacted with 6-(2-aminoethoxy)hexylamine to form the final product, this compound.

Wissenschaftliche Forschungsanwendungen

2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(tert-butyl)thiazol-2-yl)acetamide has been extensively studied for its potential applications in cancer therapy. It has been shown to induce apoptosis in cancer cells by disrupting the protein-protein interaction between Bcl-2 and Bak. Bcl-2 is an anti-apoptotic protein that is overexpressed in many types of cancer, and Bak is a pro-apoptotic protein that is suppressed by Bcl-2. By inhibiting the interaction between Bcl-2 and Bak, this compound can promote apoptosis in cancer cells and inhibit tumor growth.

Eigenschaften

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(4-tert-butyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-16(2,3)13-8-22-15(17-13)18-14(19)7-10-4-5-11-12(6-10)21-9-20-11/h4-6,8H,7,9H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDMTLCJJSHIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.